molecular formula C16H13F3N2O3 B5840454 4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide

4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide

Cat. No.: B5840454
M. Wt: 338.28 g/mol
InChI Key: GDURICFTDLGJJK-UHFFFAOYSA-N
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Description

4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide is an organic compound that features a trifluoroacetyl group, a methoxy group, and a phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced by reacting the benzamide intermediate with trifluoroacetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of high-purity reagents, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzaldehyde or 4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid.

    Reduction: Formation of 4-methoxy-N-phenyl-3-[(trifluoromethyl)amino]benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-phenylbenzamide: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.

    N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide:

    4-methoxy-3-[(2,2,2-trifluoroacetyl)amino]benzamide: Lacks the phenyl group, altering its interaction with molecular targets.

Properties

IUPAC Name

4-methoxy-N-phenyl-3-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-24-13-8-7-10(9-12(13)21-15(23)16(17,18)19)14(22)20-11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDURICFTDLGJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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